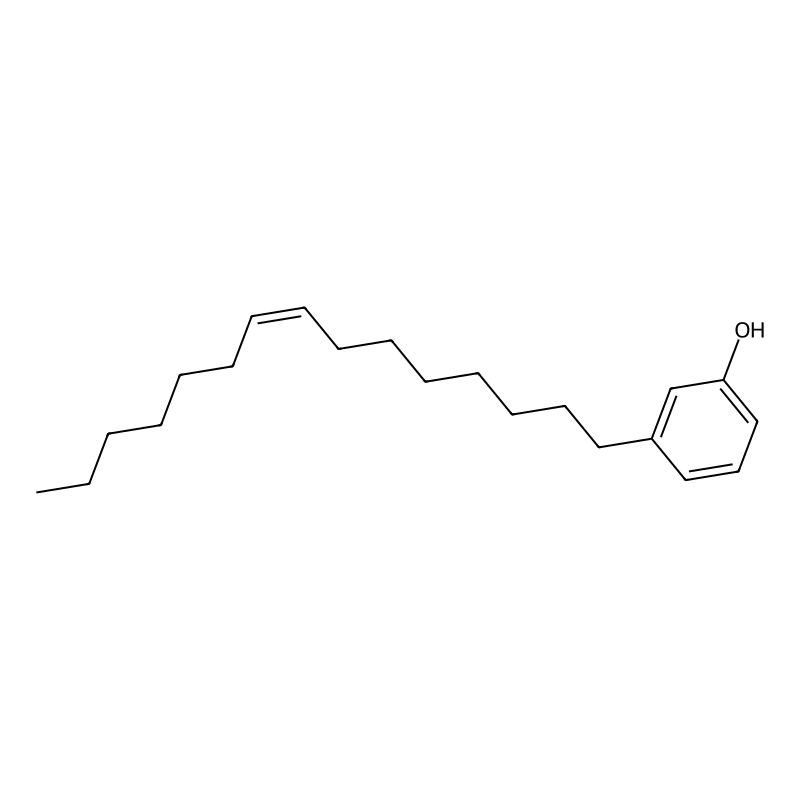

Cardanol monoene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Antioxidant and Melanoma Inhibition:

Cardanol monoene exhibits promising potential in cancer research, particularly against melanoma. Studies have shown it to possess antioxidant properties [], potentially offering protection against cell damage linked to cancer development. Additionally, research suggests cardanol monoene can inhibit the growth of melanoma cells (M14 cell line) by halting the cell cycle and inducing apoptosis (programmed cell death) []. This effect is believed to be mediated through the generation of reactive oxygen species (ROS), leading to the intrinsic apoptotic pathway [].

Tyrosinase Inhibition:

Cardanol monoene demonstrates anti-tyrosinase activity, making it a potential candidate for skin lightening applications []. Tyrosinase is a key enzyme involved in melanin production, and its inhibition can help reduce skin pigmentation. Studies have shown cardanol monoene to reversibly inhibit tyrosinase with an IC50 value of 56 µM in vitro []. However, further research is needed to determine its effectiveness and safety for topical use in humans.

Antimicrobial Properties:

Cardanol monoene, along with other cardanol derivatives, has been investigated for its antimicrobial properties. When combined with metal ions, cardanol monoene can form complexes that inhibit biofilm formation by uropathogenic E. coli bacteria []. Biofilms are structured communities of bacteria that are more resistant to antibiotics and immune defenses, making them a significant challenge in treating infections. This finding suggests cardanol monoene could be a potential anti-biofilm agent but requires further research for clinical applications.

Cardanol monoene is a phenolic compound derived from cashew nut shell liquid, specifically characterized by its unique structure that includes a long aliphatic chain and a single double bond. Its chemical formula is and it has a molecular weight of approximately 318.5 g/mol. The compound exhibits significant biological properties, particularly as a reversible inhibitor of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin . This makes cardanol monoene of interest in both pharmaceutical and cosmetic applications.

As mentioned earlier, cardanol monoene exhibits two main mechanisms of action in scientific research:

- Tyrosinase inhibition: The phenolic group interacts with the active site of tyrosinase, preventing the enzyme from converting tyrosine to melanin [].

- Apoptosis induction: The interaction with the mitochondrial membrane disrupts its function, leading to the release of cytochrome c and activation of the caspase cascade, ultimately resulting in cell death [].

- Ene Reaction: Cardanol can react with electron-deficient olefins such as diethyl azodicarboxylate (DEAD) under heat or microwave conditions to yield various derivatives .

- Hydrogenation: Cardanol can be subjected to catalytic hydrogenation, resulting in saturated derivatives .

- Ozonolysis: This reaction can cleave the double bonds in cardanol, producing aldehyde derivatives with high yields .

These reactions highlight cardanol monoene's versatility as a precursor for synthesizing more complex molecules.

Cardanol monoene exhibits notable biological activities:

- Tyrosinase Inhibition: It reversibly inhibits tyrosinase with an IC50 value of 56 μM, indicating potential applications in skin-whitening products and treatments for hyperpigmentation .

- Antioxidant Properties: The compound has been shown to possess antioxidant activity, contributing to its potential health benefits .

These biological properties make cardanol monoene an attractive candidate for further research in medicinal chemistry.

The synthesis of cardanol monoene typically involves the extraction from cashew nut shell liquid, followed by various chemical modifications. Key methods include:

- Extraction: Cardanol is extracted from cashew nut shells using methods such as solvent extraction or supercritical fluid extraction.

- Catalytic Hydrogenation: This method can convert cardanol into its saturated form, which can then be further processed to obtain cardanol monoene .

- Ozonolysis: This process cleaves the double bonds in cardanol to yield aldehyde derivatives, which can be further manipulated to synthesize cardanol monoene .

Cardanol monoene has several applications across different fields:

- Cosmetics: Due to its tyrosinase inhibitory activity, it is used in skin-lightening formulations.

- Pharmaceuticals: Its antioxidant properties make it suitable for health supplements and therapeutic agents.

- Polymer Production: Cardanol monoene serves as a monomer for producing bio-based polymers and resins, offering an eco-friendly alternative to traditional petrochemical sources .

Studies on the interactions of cardanol monoene with biological systems reveal its potential as a bioactive compound. Its ability to inhibit tyrosinase suggests interactions at the enzymatic level, which could be explored further for therapeutic applications. Additionally, research into its antioxidant properties indicates interactions with reactive oxygen species, contributing to cellular protection mechanisms .

Cardanol monoene shares structural and functional similarities with several other compounds derived from cashew nut shell liquid or related phenolic compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cardanol | Phenolic lipid | Contains multiple unsaturated bonds |

| Anacardic acid | Phenolic lipid | Contains carboxylic acid functionality |

| Saturated cardanol | Saturated phenolic lipid | Lacks unsaturation; more stable |

| Cardanols (various) | Phenolic lipids | Varying degrees of saturation and chain length |

Cardanol monoene's uniqueness lies in its single double bond and specific biological activity as a tyrosinase inhibitor, distinguishing it from other similar compounds that may have multiple unsaturated bonds or different functional groups.